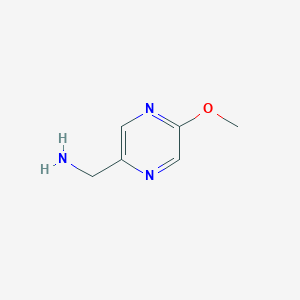

(5-Methoxypyrazin-2-YL)methanamine

Description

(5-Methoxypyrazin-2-YL)methanamine is a pyrazine derivative featuring a methoxy substituent at the 5-position and a methanamine group at the 2-position of the heterocyclic ring. Pyrazines are nitrogen-containing aromatic compounds widely utilized in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, making them valuable scaffolds for drug discovery.

Properties

IUPAC Name |

(5-methoxypyrazin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-4-8-5(2-7)3-9-6/h3-4H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWCQMCZXDHMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196155-28-8 | |

| Record name | (5-methoxypyrazin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxypyrazin-2-YL)methanamine typically involves the reaction of 5-methoxypyrazine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{5-Methoxypyrazine} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{(5-Methoxypyrazin-2-YL)methanamine} ]

Industrial Production Methods: In an industrial setting, the production of (5-Methoxypyrazin-2-YL)methanamine may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the production scale .

Types of Reactions:

Oxidation: (5-Methoxypyrazin-2-YL)methanamine can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions, where the methoxy or methanamine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(5-Methoxypyrazin-2-YL)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Methoxypyrazin-2-YL)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazine ring can interact with various enzymes and receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The biological and chemical behavior of pyrazine derivatives is highly dependent on substituent identity and position. Below is a comparative analysis of key analogs:

(5-Methylpyrazin-2-yl)methanamine

- Substituent : Methyl group at 5-position.

- Properties : Methyl is electron-donating via inductive effects but less polar than methoxy. This reduces solubility compared to the methoxy analog while increasing lipophilicity (higher clogP), which may enhance membrane permeability but reduce aqueous solubility.

- Applications : Used in synthetic intermediates for antitubercular agents (e.g., pyrazolo[1,5-a]pyridine derivatives) .

(5-Chloropyrazin-2-yl)methanamine

- Substituent : Chloro group at 5-position.

- Properties : Chloro is electron-withdrawing, decreasing electron density on the pyrazine ring. This alters reactivity in Suzuki couplings or nucleophilic substitutions. The hydrochloride salt form (CAS 1955523-26-8) improves stability and solubility for pharmaceutical applications .

- Applications : Intermediate in kinase inhibitors or fluorescent probes where electronic modulation is critical .

5-(Methylthio)pyrazin-2-amine

- Substituent : Methylthio group at 5-position.

- Properties : Methylthio is bulkier and more lipophilic than methoxy, significantly increasing clogP. The sulfur atom can participate in hydrophobic interactions or act as a hydrogen bond acceptor.

- Applications: Potential use in agrochemicals or metal-binding probes due to sulfur's coordination capacity .

(5-Phenylfuran-2-yl)methanamine Derivatives

- Core Structure : Furan ring instead of pyrazine.

- Properties : The 4-carboxyl substituent on the phenyl group is critical for SIRT2 inhibition, highlighting the importance of substituent polarity and position. Urea linkers in these derivatives enhance inhibitory activity compared to amides or sulfonamides, suggesting that hydrogen-bonding capacity is key .

Biological Activity

(5-Methoxypyrazin-2-YL)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (5-Methoxypyrazin-2-YL)methanamine is , featuring a pyrazine ring with a methoxy group at the 5-position and a methanamine group. This unique structure facilitates various interactions with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Preliminary studies indicate that (5-Methoxypyrazin-2-YL)methanamine exhibits antimicrobial activity , particularly against specific bacterial strains. The mechanism appears to involve the inhibition of key metabolic pathways, which could be relevant for developing new antibiotics.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of enzymes involved in metabolic processes. Interaction studies suggest it can bind to various biological molecules, enhancing its binding affinity to specific enzymes or receptors. This property may lead to its application in treating metabolic disorders .

Case Studies and Experimental Data

- In Vitro Studies : Research has demonstrated that (5-Methoxypyrazin-2-YL)methanamine can engage with various biological targets. For instance, in vitro studies on lung carcinoma cell lines have shown promising results regarding its cytotoxic effects, suggesting potential applications in cancer therapy.

- Structure-Activity Relationship (SAR) : A comparative analysis of (5-Methoxypyrazin-2-YL)methanamine with structurally similar compounds revealed that the methoxy group significantly influences its biological activity profile. SAR studies indicate that modifications to the pyrazine ring can enhance or diminish its potency against specific targets .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound suggest favorable characteristics for oral bioavailability, making it a candidate for drug formulation. Studies indicate that it demonstrates good solubility and permeability profiles.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 138.17 g/mol |

| Antimicrobial Activity | Effective against certain bacteria |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

| Oral Bioavailability | Favorable characteristics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.